molecular formula C12H16ClNOS B8407177 (2-Chloro-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone

(2-Chloro-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone

Cat. No. B8407177
M. Wt: 257.78 g/mol
InChI Key: RIYBQTFGYTTXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362008B2

Procedure details

2-Chloro-5-ethyl-thiophene-3-carboxylic acid (0.04 g, 0.21 mmol) was dissolved in DMF (6 mL). DIPEA (0.63 mmol), HATU (0.21 mmol) and piperidine (2.0 mmol) were added and the reaction stirred overnight. The mixture was diluted with acetonitrile and water and the product purified by HPLC, eluting with 20%-95% acetonitrile in water (0.1% formic acid) over 30 minutes. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.023 g). LCMS m/z 358.08 [M+H]+RT=10.84 min (Analytical Method 2). 1H NMR (400 MHz, CHCl3-d): δ 6.6 (s, 1H), 3.7 (s, 2H), 3.35 (s, 2H), 2.75 (q, 2H), 1.6 (s, 6H), 1.3 (t, 3H).
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.63 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.21 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([CH2:10][CH3:11])=[CH:5][C:6]=1[C:7]([OH:9])=O.CCN(C(C)C)C(C)C.CN(C(ON1N=N[C:31]2[CH:32]=[CH:33][CH:34]=[N:35][C:30]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.N1CCCCC1>CN(C=O)C.C(#N)C.O>[Cl:1][C:2]1[S:3][C:4]([CH2:10][CH3:11])=[CH:5][C:6]=1[C:7]([N:35]1[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]1)=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
ClC=1SC(=CC1C(=O)O)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.63 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.21 mmol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
2 mmol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product purified by HPLC
WASH
Type
WASH
Details
eluting with 20%-95% acetonitrile in water (0.1% formic acid) over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1SC(=CC1C(=O)N1CCCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.023 g
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.